molecular formula C19H22N4O B14761300 N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B14761300
M. Wt: 322.4 g/mol
InChI Key: FPWUAYWXGLSBMJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a chemical compound belonging to the class of imidazopyrimidinesThe structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and an imidazo[1,2-a]pyrimidin-3-amine core .

Preparation Methods

The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as the COX-2 enzyme. By binding to the active site of COX-2, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and other interactions within the enzyme’s active site.

Comparison with Similar Compounds

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazopyrimidine derivatives, such as:

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C19H22N4O/c1-24-16-10-8-14(9-11-16)17-18(21-15-6-3-2-4-7-15)23-13-5-12-20-19(23)22-17/h5,8-13,15,21H,2-4,6-7H2,1H3

InChI Key

FPWUAYWXGLSBMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4CCCCC4

Origin of Product

United States

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